6-benzyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 6-benzyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a polycyclic heteroaromatic molecule featuring a fused dioxane-quinolinone core. Key structural attributes include:
- A benzyl group at position 6, providing steric bulk and lipophilicity.
- A 4-ethoxybenzoyl moiety at position 8, contributing electronic modulation via the ethoxy substituent.
- The [1,4]dioxino[2,3-g]quinolin-9-one scaffold, which enables π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
6-benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-2-31-20-10-8-19(9-11-20)26(29)22-17-28(16-18-6-4-3-5-7-18)23-15-25-24(32-12-13-33-25)14-21(23)27(22)30/h3-11,14-15,17H,2,12-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYOEISEVNZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-benzyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzophenone with ethyl 4-ethoxybenzoate in the presence of a base, followed by cyclization to form the quinoline core. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
6-benzyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The benzyl and ethoxybenzoyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, forming brominated or nitrated derivatives.
Hydrolysis: The ester group in the ethoxybenzoyl moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
6-benzyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-benzyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key analogs with modifications at the benzyl (position 6) and benzoyl (position 8) groups:
Key Observations :
- Lipophilicity (XLogP3) : Ethoxy (4.8) and methoxy (4.6) substituents reduce lipophilicity compared to halogenated (4.6–5.1) or methylated (4.8) analogs, likely due to increased hydrogen-bond acceptor capacity .
- Steric Effects : Bulky substituents (e.g., 3,4-dimethylbenzoyl) may hinder molecular packing, as suggested by lower melting points in related compounds (e.g., 184–186°C in ) .
Physicochemical and Spectral Properties
- Infrared (IR) Spectroscopy : Analogous compounds exhibit characteristic carbonyl (C=O) stretches at ~1,720–1,696 cm⁻¹ and aromatic C-H stretches at ~3,040–3,090 cm⁻¹ .
- NMR Profiles: 1H NMR: Protons on the dioxane ring resonate at δ 4.20–4.40 (e.g., 4.23 ppm in ), while benzoyl aromatic protons appear at δ 7.30–8.40 . 13C NMR: Quinolinone carbonyl carbons are observed at δ 173–181 ppm .
Biological Activity
6-benzyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 414.45 g/mol. Its structure features a benzyl group and an ethoxybenzoyl moiety attached to a dioxinoquinoline core.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
A case study focusing on related quinoline derivatives demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Topoisomerase II : This enzyme plays a crucial role in DNA replication and repair. Inhibition can lead to DNA damage and subsequent cell death.
- Cell Cycle Arrest : Certain derivatives have been shown to cause G1 or G2/M phase arrest in the cell cycle, leading to reduced proliferation.
Table 1 summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 2.89 | Topoisomerase II inhibition |
| Compound B | HCT-15 (Colon) | 5.67 | Apoptosis induction |
| Compound C | A549 (Lung) | 3.45 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have also been explored. Compounds similar to this compound have demonstrated activity against a range of bacteria and fungi.
In vitro studies indicate that these compounds possess broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 µg/ml to 250 µg/ml against various pathogens including Staphylococcus aureus and Candida albicans.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- DNA Intercalation : Its planar structure allows for intercalation between DNA base pairs, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells leading to apoptosis.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives for their anticancer properties using MCF-7 breast cancer cells. The results indicated that certain modifications on the benzyl and benzoyl groups significantly enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin.
Study on Antimicrobial Efficacy
Research published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of several quinoline derivatives against drug-resistant strains of bacteria. The findings revealed that some compounds exhibited superior activity compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
